(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
Chenodeoxycholic acid 3-glucuronide is a metabolite of chenodeoxycholic acid, a primary bile acid generated in the liver from cholesterol. This compound is synthesized in human liver microsomes and plays a significant role in bile acid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of chenodeoxycholic acid 3-glucuronide involves the enzymatic glucuronidation of chenodeoxycholic acid in human liver microsomes . This process typically requires the presence of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to chenodeoxycholic acid .
Industrial Production Methods
the enzymatic synthesis in liver microsomes suggests that biotechnological approaches could be employed for large-scale production, utilizing recombinant enzymes and optimized reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Chenodeoxycholic acid 3-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce oxidized bile acid derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Chenodeoxycholic acid 3-glucuronide has several scientific research applications:
Mechanism of Action
Chenodeoxycholic acid 3-glucuronide exerts its effects through interactions with bile acid receptors and enzymes involved in bile acid metabolism. It is a substrate for organic anion transporting polypeptides (OATP1B1 and OATP1B3), which mediate its uptake into hepatocytes . The compound also interacts with nuclear receptors like farnesoid X receptor (FXR), influencing the expression of genes involved in bile acid synthesis and transport .
Comparison with Similar Compounds
Similar Compounds
Chenodeoxycholic acid: The parent compound, which is a primary bile acid generated in the liver.
Ursodeoxycholic acid: An epimer of chenodeoxycholic acid with similar therapeutic applications.
Lithocholic acid: A secondary bile acid derived from chenodeoxycholic acid.
Uniqueness
Chenodeoxycholic acid 3-glucuronide is unique due to its glucuronidation, which enhances its solubility and facilitates its excretion. This modification also influences its interactions with bile acid receptors and transporters, distinguishing it from other bile acid metabolites .
Properties
Molecular Formula |
C30H48O10 |
---|---|
Molecular Weight |
568.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H48O10/c1-14(4-7-21(32)33)17-5-6-18-22-19(9-11-30(17,18)3)29(2)10-8-16(12-15(29)13-20(22)31)39-28-25(36)23(34)24(35)26(40-28)27(37)38/h14-20,22-26,28,31,34-36H,4-13H2,1-3H3,(H,32,33)(H,37,38)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24+,25-,26+,28-,29+,30-/m1/s1 |
InChI Key |
GDNGOAUIUTXUES-BWGRGVIUSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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